3-Acetyl-L-tyrosine Hydrochloride

Description

BenchChem offers high-quality 3-Acetyl-L-tyrosine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-L-tyrosine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

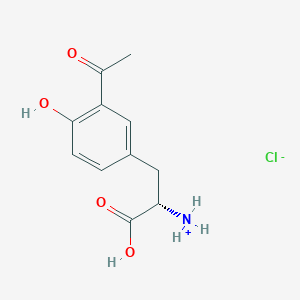

IUPAC Name |

(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIDLAFUWATILA-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Analysis: Structural and Functional Divergence of 3-Acetyl-L-Tyrosine vs. N-Acetyl-L-Tyrosine

Topic: Structure of 3-acetyl-L-tyrosine vs N-acetyl-L-tyrosine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of amino acid derivatives, the distinction between N-acetyl-L-tyrosine (NALT) and 3-acetyl-L-tyrosine (3-Ac-Tyr) represents a fundamental divergence in chemical utility: the difference between a hydrolyzable prodrug and a stable structural analog.

While NALT is widely recognized as a solubility-enhanced precursor for L-tyrosine in parenteral nutrition and supplementation, 3-Ac-Tyr is a ring-substituted analog often encountered as a synthesis impurity or a specific chemical probe. This guide dissects the structural, physicochemical, and functional differences between these two entities, providing researchers with the data required for precise analytical identification and experimental application.

Structural Elucidation & Chemical Identity[1][2][3]

The core difference lies in the site of acetylation. NALT is modified at the

1.1 Comparative Structural Analysis

| Feature | N-Acetyl-L-Tyrosine (NALT) | 3-Acetyl-L-Tyrosine (3-Ac-Tyr) |

| CAS Number | 537-55-3 | 32483-30-0 (Free base) |

| Modification Site | C3 of Phenyl Ring (Side Chain) | |

| Bond Type | Amide (N-C=O) | Carbon-Carbon (Ar-C=O) |

| Reversibility | Hydrolyzable (Enzymatic/Chemical) | Non-Hydrolyzable (Stable C-C bond) |

| Electronic Effect | Removes zwitterionic character at N-terminus. | Electron-withdrawing group (EWG) on ring; alters phenol pKa. |

| Molecular Formula | ||

| Molecular Weight | 223.23 g/mol | 223.23 g/mol |

1.2 Visualization of Structural Divergence

The following diagram illustrates the atomic connectivity differences. Note the "Blocked" amine in NALT versus the "Modified" ring in 3-Ac-Tyr.

Figure 1: Structural divergence of Tyrosine acetylation pathways.

Physicochemical Profile

The position of the acetyl group drastically alters the physicochemical behavior of the molecule, influencing solubility, acidity, and spectral properties.

2.1 Solubility and Acidity (pKa)

-

NALT: The acetylation of the amine removes the positive charge typically present on the zwitterion at neutral pH. This creates a molecule that acts primarily as an acid (due to the carboxyl group). The loss of the crystal lattice energy associated with the zwitterion generally increases water solubility compared to native L-Tyrosine.

-

3-Ac-Tyr: The acetyl group on the ring is an electron-withdrawing group (EWG). Through resonance, it pulls electron density away from the phenolic hydroxyl group. This stabilizes the phenoxide anion, lowering the pKa of the phenol (making it more acidic than unmodified tyrosine). Additionally, the ortho-acetyl group often forms an intramolecular hydrogen bond with the phenolic hydroxyl, which can reduce aqueous solubility and alter chromatographic retention.

Table 1: Physicochemical Comparison

| Property | L-Tyrosine | N-Acetyl-L-Tyrosine | 3-Acetyl-L-Tyrosine |

| Water Solubility | 0.45 mg/mL (Poor) | ~25 mg/mL (High) | Variable (pH dependent) |

| pKa (COOH) | 2.2 | ~3.2 | ~2.2 |

| pKa (NH3+) | 9.1 | N/A (Amide) | ~9.1 |

| pKa (Phenol) | 10.1 | 10.1 | < 8.0 (Predicted due to EWG) |

| UV Absorbance | Bathochromic shift (Red shift) due to conjugation |

Synthesis and Stability Mechanisms[5]

Understanding the synthesis pathways explains why 3-Ac-Tyr is often found as an impurity in processes intended to modify the tyrosine side chain.

3.1 Synthetic Pathways

-

NALT Synthesis: Standard Schotten-Baumann reaction using acetic anhydride under basic conditions. The amine is the most nucleophilic site.

-

3-Ac-Tyr Synthesis: Requires electrophilic aromatic substitution (Friedel-Crafts acylation). This is often achieved via the Fries Rearrangement of O-acetyl-L-tyrosine using Lewis acids (

) at high temperatures.

3.2 Hydrolytic Stability (The Critical Differentiator)

This is the most vital conceptual takeaway for drug development:

-

NALT is a Prodrug: In vivo, aminoacylase I (EC 3.5.1.14) in the kidney hydrolyzes the amide bond, releasing free L-Tyrosine.

-

3-Ac-Tyr is a Stable Analog: The C-C bond connecting the acetyl group to the ring is metabolically stable against hydrolysis. It will not revert to L-Tyrosine.

Figure 2: Biological fate and stability.[1][2] NALT regenerates Tyrosine; 3-Ac-Tyr does not.

Experimental Protocols

4.1 Analytical Differentiation (HPLC)

To distinguish these isomers in a mixture (e.g., assessing purity of a NALT bulk lot), use the following Reverse-Phase HPLC protocol. 3-Ac-Tyr will display a distinct retention time due to the altered polarity of the ring.

Protocol:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 -

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 30% B over 20 minutes.

-

Detection: UV at 280 nm.

-

Note: 3-Ac-Tyr will likely elute later than NALT due to the loss of the polar amine functionality (if comparing to free Tyr) or distinct interaction of the aromatic ketone. More importantly, the UV spectrum of 3-Ac-Tyr will show a shift compared to NALT.

-

4.2 Synthesis of 3-Acetyl-L-Tyrosine (Fries Rearrangement)

Use this protocol to generate a reference standard for impurity profiling.

-

Preparation: Suspend L-Tyrosine in nitrobenzene.

-

Catalysis: Add Aluminum Chloride (

, 3-4 equivalents). -

Acylation: Add Acetyl Chloride (1.2 equivalents).

-

Reaction: Heat to 100°C for 6 hours. The

catalyzes the acylation of the ring (or rearrangement of transient O-acetyl species). -

Quenching: Pour mixture into ice/HCl.

-

Purification: Extract nitrobenzene with ether. Adjust pH to isoelectric point to precipitate crude product. Recrystallize from dilute HCl.

-

Validation: Confirm structure via NMR. The aromatic region will show a change from the symmetric AA'BB' system of Tyrosine to an ABC system (trisubstituted ring).

-

Biological Implications & Applications[8][9][10]

N-Acetyl-L-Tyrosine (NALT):

-

Application: Parenteral nutrition (TrophAmine), Nootropic supplements.

-

Mechanism: Rapidly deacetylated by kidneys; however, human conversion efficiency is lower than in rodents, leading to significant urinary excretion of unchanged NALT [1].

3-Acetyl-L-Tyrosine (3-Ac-Tyr):

-

Application:

-

Impurity Standard: Critical for QC of L-Dopa or Tyrosine production.

-

Research Probe: Used to study enzymes that process phenols. The acetyl group blocks the normal reactivity of the tyrosine phenol, potentially acting as an inhibitor.

-

Peptide Modification: Can be incorporated into peptides (e.g., HIV-1 Tat peptide) to alter receptor binding affinity or create specific metal-binding sites [2].

-

References

-

Magnusson, I., et al. (1989). "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism, 38(10), 957-961.

- Joshi, P. N., et al. (2008). "An Improved Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine." Journal of Organic Chemistry.

-

PubChem Compound Summary. (2025). "3-Acetyl-L-tyrosine."[8][2][9][4][10][11][12][13] National Center for Biotechnology Information.

-

Cayman Chemical. (2025). "N-Acetyl-L-tyrosine Product Information."

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 3-Acetyl-L-tyrosine | C11H13NO4 | CID 155971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nootropicsexpert.com [nootropicsexpert.com]

- 4. Page loading... [wap.guidechem.com]

- 5. supplementfactoryuk.com [supplementfactoryuk.com]

- 6. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. 3-Acetyl-L-tyrosine Hydrochloride (32404-28-7) for sale [vulcanchem.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. US3725470A - Amino acid derivatives - Google Patents [patents.google.com]

- 12. niainnovation.in [niainnovation.in]

- 13. 3-Acetyl-L-tyrosine Hydrochloride | LGC Standards [lgcstandards.com]

Levodopa EP Impurity D chemical structure and molecular weight

Executive Summary

In the high-stakes synthesis of Levodopa (L-DOPA), EP Impurity D represents a critical quality attribute (CQA). Identified as D-DOPA (the R-enantiomer), this impurity is pharmacologically inactive but signifies a failure in stereocontrol during manufacturing. Unlike oxidative degradants (such as Impurity B, 3-O-methyl-DOPA), Impurity D arises primarily from racemization mechanisms or incomplete asymmetric hydrogenation .

This guide provides a definitive structural analysis, formation pathways, and a self-validating analytical protocol for the detection of Levodopa EP Impurity D, compliant with European Pharmacopoeia (Ph. Eur.) standards.

Chemical Characterization

Impurity D is the enantiomer of the active pharmaceutical ingredient (API).[1] While chemically identical in non-chiral environments, its spatial arrangement renders it biologically inert in the dopaminergic pathway, yet it contributes to the metabolic load.

| Attribute | Technical Detail |

| Common Name | Levodopa EP Impurity D (D-DOPA) |

| Chemical Name | (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |

| CAS Number | 5796-17-8 |

| Molecular Formula | C₉H₁₁NO₄ |

| Molecular Weight | 197.19 g/mol |

| Stereochemistry | R-configuration at the α-carbon |

| Solubility Profile | Slightly soluble in water; insoluble in ethanol and ether; soluble in dilute mineral acids (protonation of the amine).[2] |

| pKa Values | pKa₁ (COOH) ≈ 2.3; pKa₂ (NH₃⁺) ≈ 8.7; pKa₃/₄ (Phenolic OH) ≈ 9-13 |

Formation Mechanism: The Racemization Pathway

The presence of Impurity D indicates a loss of chiral integrity. This typically occurs via keto-enol tautomerism involving the Schiff base intermediate during synthesis.

Mechanism Description:

-

Schiff Base Formation: The amino group forms a Schiff base (imine) with an aldehyde (often used in resolution or protection steps).

-

Proton Abstraction: Under basic conditions, the acidic α-proton is abstracted.

-

Planar Enolate Formation: This results in a planar intermediate where chiral information is lost.

-

Re-protonation: The proton can return from either face of the molecule, leading to a racemic mixture (L- and D-isomers).

Figure 1: Mechanism of racemization leading to the formation of Impurity D (D-DOPA) via a planar enolate intermediate.

Analytical Control Strategy

Detecting Impurity D requires Chiral High-Performance Liquid Chromatography (HPLC) .[3][4] Standard C18 columns cannot separate enantiomers. Two primary methodologies are validated for this purpose:

-

Chiral Ligand Exchange Chromatography (CLEC): Uses a copper(II) complex in the mobile phase. The copper ion coordinates with the amino acid and a chiral selector (e.g., L-phenylalanine), forming diastereomeric complexes with different stabilities and retention times.

-

Macrocyclic Antibiotic Columns: Uses Teicoplanin or Crown Ether stationary phases.

Recommended Protocol: Chiral Ligand Exchange (CLEC)

This method is chosen for its robustness and cost-effectiveness compared to expensive chiral columns.

Experimental Protocol: Determination of Enantiomeric Purity

-

Objective: Quantify Levodopa EP Impurity D at levels <0.5%.

-

Principle: Formation of diastereomeric ternary complexes [Cu(II)-(L-Phe)-(D/L-DOPA)].

Step-by-Step Methodology:

-

Reagents:

-

Copper(II) acetate (Analytical Grade).

-

N,N-Dimethyl-L-phenylalanine (Chiral Selector).[1]

-

Ammonium acetate buffer.

-

Methanol (HPLC Grade).

-

-

Mobile Phase Preparation:

-

Dissolve N,N-dimethyl-L-phenylalanine (approx. 1 mM) and Copper(II) acetate (0.5 mM) in water.

-

Adjust pH to 4.5 using acetic acid (critical for complex stability).

-

Filter through a 0.22 µm membrane.

-

-

Chromatographic Conditions:

-

Column: C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 280 nm .

-

Injection Volume: 20 µL.

-

-

System Suitability:

-

Inject a resolution mixture containing L-DOPA and D-DOPA.

-

Requirement: Resolution (

) between L-DOPA and Impurity D peaks must be > 1.5 . -

Note: L-DOPA typically elutes after D-DOPA in this specific ligand exchange system (elution order depends on the specific chiral selector used; verify with standards).

-

-

Data Analysis:

-

Calculate the percentage of Impurity D using the area normalization method or external standard calibration.

-

Figure 2: Analytical workflow for the separation of Levodopa enantiomers using Chiral Ligand Exchange Chromatography.

Regulatory & Safety Implications

-

EP Limit: The European Pharmacopoeia generally requires enantiomeric purity to be strictly controlled. While specific limits can vary by monograph version, a general threshold for enantiomeric impurities in chiral drugs is often NMT 0.5% unless justified by safety data.

-

Toxicity: D-DOPA is not converted to dopamine and does not alleviate Parkinsonian symptoms. However, it competes with L-DOPA for transport across the blood-brain barrier (via the large neutral amino acid transporter, LAT1), potentially reducing the efficacy of the therapeutic dose.

-

Compliance: Batch release testing must confirm the absence of Impurity D above the reporting threshold (typically 0.05% or 0.10%).

References

-

European Directorate for the Quality of Medicines (EDQM). (n.d.). Levodopa Monograph 0038. European Pharmacopoeia.[3][4][5][6] Retrieved from [Link]

-

Doležalová, M., & Tkaczyková, M. (1999).[5] Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 555-567.[3] Retrieved from [Link]

-

Gelber, L. R., & Neumeyer, J. L. (1983).[5] Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. Journal of Chromatography A, 257, 317-326.[5][7] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7045094, D-DOPA. Retrieved from [Link]

Sources

- 1. Green Multi-Platform Solution for the Quantification of Levodopa Enantiomeric Excess in Solid-State Mixtures for Pharmacological Formulations | MDPI [mdpi.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Detailed view [crs.edqm.eu]

- 7. Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural, Functional, and Clinical Distinctions Between 3-Acetyltyrosine and 3-Methoxytyrosine

Topic: Difference between 3-Acetyltyrosine and 3-Methoxytyrosine Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of tyrosine derivatives, 3-acetyltyrosine and 3-methoxytyrosine represent two chemically distinct entities with non-overlapping roles in drug development and chemical biology.

-

3-Acetyltyrosine is primarily a synthetic intermediate and bio-orthogonal tool . It serves as a critical precursor in the industrial synthesis of Levodopa (L-DOPA) via the Fries rearrangement and acts as a non-canonical amino acid (ncAA) for site-specific protein labeling in genetic code expansion.

-

3-Methoxytyrosine (3-OMD) is a clinical metabolite . It is the primary product of L-DOPA methylation by catechol-O-methyltransferase (COMT). Its accumulation in plasma complicates Parkinson’s disease therapy by competing with L-DOPA for transport across the Blood-Brain Barrier (BBB).

This guide delineates their chemical properties, biosynthetic/synthetic origins, and analytical differentiation, providing actionable protocols for their isolation and quantification.

Part 1: Chemical & Structural Analysis

The fundamental difference lies in the substitution at the meta (3-position) of the phenol ring.

| Feature | 3-Acetyl-L-Tyrosine | 3-Methoxy-L-Tyrosine (3-OMD) |

| CAS Number | 73245-90-6 | 7636-26-2 |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₀H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol | 211.21 g/mol |

| Functional Group (C3) | Acetyl (Ketone): -C(=O)CH₃ | Methoxy (Ether): -OCH₃ |

| Chemical Character | Electron-withdrawing group (EWG); increases acidity of phenolic -OH. | Electron-donating group (EDG); activates ring. |

| Primary Origin | Synthetic : Friedel-Crafts acylation of tyrosine. | Biological : COMT-mediated methylation of L-DOPA. |

| Key Application | L-DOPA synthesis precursor; Bio-orthogonal handle. | Pharmacokinetic biomarker for COMT activity. |

Structural Visualization

Figure 1: Structural comparison highlighting the C3-substituent difference.

Part 2: 3-Acetyltyrosine – The Synthetic & Engineered Tool

3-Acetyltyrosine is rarely found as a natural metabolite. Instead, it is a high-value intermediate in organic synthesis and protein engineering.

1. Industrial Synthesis of L-DOPA

In the pharmaceutical manufacturing of L-DOPA, 3-acetyltyrosine is a key intermediate. The "Fries Rearrangement" pathway avoids the formation of racemic mixtures often seen in other routes.

-

Mechanism: N-acetyl-L-tyrosine ester undergoes a Fries rearrangement to migrate the acetyl group to the 3-position.

-

Dakin Oxidation: The resulting 3-acetyltyrosine is treated with hydrogen peroxide (Dakin reaction) to convert the acetyl group into a hydroxyl group, yielding L-DOPA.

2. Genetic Code Expansion (GCE)

In chemical biology, 3-acetyltyrosine is incorporated into proteins as a non-canonical amino acid (ncAA) using orthogonal tRNA/synthetase pairs.

-

Utility: The ketone group serves as a "chemical handle." It reacts specifically with hydrazine or hydroxylamine derivatives (e.g., fluorophores, PEG chains) under physiological conditions, enabling site-specific protein modification.

Experimental Protocol: Synthesis of 3-Acetyltyrosine

Context: Laboratory-scale preparation via Friedel-Crafts acylation.

-

Reagents: L-Tyrosine, Acetyl Chloride, Aluminum Chloride (AlCl₃), Nitrobenzene (solvent).

-

Protection: Acetylate the amine and carboxyl groups to form N,O-diacetyltyrosine.

-

Rearrangement (Fries):

-

Dissolve intermediate in nitrobenzene.

-

Add AlCl₃ (3 equivalents) slowly at 60°C.

-

Heat to 100°C for 2 hours. The Lewis acid catalyzes the migration of the O-acetyl group to the C3 ring position.

-

-

Hydrolysis: Quench with ice/HCl. Reflux in dilute HCl to remove the N-acetyl protection.

-

Purification: Crystallize from water at pH 5.0 (isoelectric point).

-

Validation: NMR (¹H) should show a singlet methyl peak at ~2.6 ppm (acetyl) and aromatic splitting consistent with 1,3,4-substitution.

Part 3: 3-Methoxytyrosine – The Clinical Metabolite

3-Methoxytyrosine (also known as 3-O-methyldopa or 3-OMD) is the major circulating metabolite in patients treated with L-DOPA for Parkinson’s disease.

1. Metabolic Pathway (The COMT Shunt)

When L-DOPA is administered, it is subject to two primary enzymatic pathways:

-

DOPA Decarboxylase (DDC): Converts L-DOPA to Dopamine (Desired).

-

COMT: Converts L-DOPA to 3-Methoxytyrosine (Undesired).

Note: Standard therapy includes a DDC inhibitor (e.g., Carbidopa). This blocks pathway #1 in the periphery, forcing more L-DOPA into pathway #2, leading to massive accumulation of 3-Methoxytyrosine.

2. The "Competition" Problem

3-Methoxytyrosine has a long half-life (~15 hours) compared to L-DOPA (~1 hour).

-

Mechanism: It competes with L-DOPA for the LAT1 (Large Neutral Amino Acid Transporter) at the Blood-Brain Barrier.

-

Clinical Consequence: High plasma levels of 3-Methoxytyrosine reduce the brain uptake of L-DOPA, contributing to the "wearing-off" phenomenon in Parkinson's patients.

Pathway Visualization

Figure 2: The metabolic fate of L-DOPA. Inhibition of DDC shifts metabolism toward 3-Methoxytyrosine formation.

Part 4: Analytical Differentiation (LC-MS/MS)

Distinguishing these compounds in complex matrices requires precise mass spectrometry transitions.

| Parameter | 3-Acetyltyrosine | 3-Methoxytyrosine |

| Precursor Ion [M+H]⁺ | 224.1 m/z | 212.1 m/z |

| Major Fragment Ion | 164 m/z (Loss of Acetyl + H₂O) | 166 m/z (Loss of Formic acid/COOH) |

| Retention Time (C18) | Longer (More hydrophobic ketone) | Shorter (More polar ether) |

| UV Absorbance | λmax ~270 nm (Bathochromic shift due to ketone) | λmax ~280 nm (Typical phenol) |

Protocol: Quantification of 3-Methoxytyrosine in Plasma

Context: Clinical monitoring of COMT inhibition efficacy.

-

Sample Prep: Mix 100 µL plasma with 300 µL ice-cold acetonitrile (protein precipitation). Add internal standard (D3-3-OMD). Centrifuge at 10,000 x g for 10 min.

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 30% B over 5 minutes.

-

-

Mass Spectrometry (MRM Mode):

-

Monitor transition 212.1 → 166.1 (Quantifier).

-

Monitor transition 212.1 → 150.1 (Qualifier).

-

-

Data Analysis: Calculate concentration ratio against D3-internal standard. Elevated levels (>50 µM) indicate significant COMT activity.

References

-

Kurian, M. A., et al. (2011). "The clinical and molecular landscape of 3-O-methyldopa in Parkinson's disease." Brain, 134(11), 3290–3305. Link

-

Wang, L., et al. (2003). "Addition of the keto functional group to the genetic code of Escherichia coli." Proceedings of the National Academy of Sciences, 100(1), 56–61. Link

- Fries, K., & Finck, G. (1908). "Über Homologe des Cumaranons und ihre Abkömmlinge." Berichte der deutschen chemischen Gesellschaft, 41(3), 4271–4284. (Foundational chemistry for Acetyl-Tyrosine synthesis).

-

Müller, T., et al. (2002). "3-O-methyldopa and the wearing-off phenomenon in Parkinson's disease." Clinical Neuropharmacology, 25(3), 113-119. Link

-

PubChem Compound Summary. (2024). "3-Acetyl-L-tyrosine."[1][2] CID 155971.[1] Link

Sources

Biochemical role of 3-acetyl-L-tyrosine in catecholamine synthesis

An In-Depth Technical Guide on the Role of N-Acetyl-L-Tyrosine in Catecholamine Synthesis: A Critical Evaluation for Researchers and Drug Development Professionals

Introduction

The catecholamines—dopamine, norepinephrine, and epinephrine—are a class of monoamine neurotransmitters and hormones integral to a vast array of physiological and cognitive processes, including motor control, mood regulation, attention, and the "fight-or-flight" stress response. The synthesis of these critical neurochemicals is directly dependent on the availability of the non-essential amino acid L-tyrosine.[[“]][2] Consequently, modulating catecholamine levels through precursor supplementation is a significant area of research in neuroscience and drug development.

This has led to the development of modified versions of L-tyrosine, such as N-acetyl-L-tyrosine (NALT), with the primary goal of overcoming the low water solubility of its parent compound.[3][4][5] The central hypothesis has been that increased solubility would lead to enhanced absorption and bioavailability, and therefore, more robust support for catecholamine synthesis.[6][7] This guide provides a comprehensive technical analysis of the biochemical role of NALT in the catecholamine synthesis pathway, critically evaluating its efficacy as a prodrug for L-tyrosine. It is intended for researchers, scientists, and drug development professionals who require a deep, evidence-based understanding of this compound.

A note on nomenclature: This guide addresses N-acetyl-L-tyrosine, where the acetyl group is attached to the nitrogen of the amino group. This is the compound widely studied and referenced in scientific literature. The user's query mentioned "3-acetyl-L-tyrosine," which is an uncommon and not commercially prevalent variant. It is presumed the query intended to refer to the N-acetylated form.

Section 1: The Canonical Catecholamine Synthesis Pathway

The biosynthesis of catecholamines is a well-established enzymatic pathway occurring in the adrenal medulla, postganglionic sympathetic neurons, and specific neuronal populations within the central nervous system.[2][8] The journey begins with L-tyrosine and proceeds through a series of enzymatic conversions.

-

Tyrosine to L-DOPA: The first and rate-limiting step is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[9][10][11] This reaction is catalyzed by the enzyme Tyrosine Hydroxylase (TH) , which requires molecular oxygen, iron (Fe2+), and tetrahydrobiopterin (BH4) as cofactors.[9][10] The activity of TH is tightly regulated, including feedback inhibition by catecholamines themselves.[10]

-

L-DOPA to Dopamine: L-DOPA is then rapidly converted to dopamine through decarboxylation. This reaction is catalyzed by Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase, a pyridoxal phosphate (Vitamin B6)-dependent enzyme.[12][13][14] AADC is not the rate-limiting step in this pathway under normal conditions.[15]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated to form norepinephrine. This is catalyzed by the enzyme Dopamine β-Hydroxylase (DBH) .

-

Norepinephrine to Epinephrine: In the adrenal medulla and certain brainstem neurons, the final step is the conversion of norepinephrine to epinephrine. This reaction is catalyzed by Phenylethanolamine N-Methyltransferase (PNMT) , which transfers a methyl group from S-adenosyl-L-methionine to norepinephrine.[2]

Sources

- 1. consensus.app [consensus.app]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. L-Tyrosine vs. N-Acetyl L-Tyrosine: A Tale of Two Tyrosines [blog.priceplow.com]

- 5. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]

- 6. mindlabpro.com [mindlabpro.com]

- 7. supplementfactoryuk.com [supplementfactoryuk.com]

- 8. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 11. Tyrosine hydroxylase | Martinez lab | UiB [uib.no]

- 12. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Aromatic L-Amino Acid Decarboxylase (AADC) Is Crucial for Brain Development and Motor Functions | PLOS One [journals.plos.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

Technical Guide: 3-Acetyl-L-Tyrosine as a Phenylalanine Hydroxylase Site Probe

The following technical guide details the utility, mechanism, and experimental application of 3-Acetyl-L-tyrosine (3-AT) in the context of Phenylalanine Hydroxylase (PAH) research.

While L-Phenylalanine is the natural substrate, 3-Acetyl-L-tyrosine serves as a critical product analog and mechanistic probe . Its unique electronic properties (specifically the ortho-acetyl group) allow researchers to interrogate the non-heme iron active site, study product inhibition mechanisms, and develop spectroscopic assays.

Executive Summary

3-Acetyl-L-tyrosine (3-AT) is a synthetic analog of L-tyrosine characterized by an acetyl group at the 3-position of the phenyl ring. In Phenylalanine Hydroxylase (PAH) research, it is utilized primarily as a ligand probe rather than a turnover substrate.

Its utility stems from two key physicochemical alterations compared to native tyrosine:

-

Acidity: The electron-withdrawing acetyl group lowers the pKa of the phenolic hydroxyl (~7.8 vs. 10.1 for Tyr), allowing it to exist as a phenolate anion at physiological pH.

-

Chelation Potential: The carbonyl oxygen of the acetyl group and the phenolic oxygen can form a bidentate coordination complex with the active site iron (Fe), stabilizing specific oxidation states or mimicking transition states.

This guide outlines the mechanistic basis for using 3-AT, detailed protocols for inhibition kinetics, and its application in spectroscopic characterization of the PAH active site.

Molecular Characterization & Properties[1]

Understanding the structural divergence between the substrate (Phe), product (Tyr), and the analog (3-AT) is essential for experimental design.

| Property | L-Phenylalanine (Substrate) | L-Tyrosine (Product) | 3-Acetyl-L-Tyrosine (Probe) |

| Structure | Phenyl ring (No OH) | 4-Hydroxyphenyl | 3-Acetyl-4-hydroxyphenyl |

| Role in PAH | Substrate ( | Inhibitor (Weak) | Competitive Ligand / Spectral Probe |

| Phenolic pKa | N/A | ~10.1 | ~7.8 (Ionized at pH 7.4) |

| Iron Interaction | Second coordination sphere | Monodentate (potential) | Bidentate Chelation (Hypothesized) |

| Fluorescence | Weak ( | Standard ( | Shifted / Quenched by Fe |

Chemical Structure

The ortho-acetyl group introduces steric bulk and an intramolecular hydrogen bond with the phenolic hydrogen (in the protonated state), or acts as a metal chelator (in the deprotonated state).

Enzymology & Mechanism of Interaction

PAH catalysis relies on a non-heme iron center (

Binding Mode

3-Acetyl-L-tyrosine binds to the active site of PAH, competing with L-phenylalanine. However, unlike L-Phe, it is not hydroxylated. Instead, it mimics the product complex (PAH-Fe-Tyr).

-

Bidentate Coordination: The proximity of the acetyl carbonyl oxygen to the phenolate oxygen allows 3-AT to coordinate directly to the active site iron. This displaces water molecules usually coordinated to the iron, altering the geometric and electronic environment.

-

Inhibition: 3-AT acts as a competitive inhibitor with respect to L-phenylalanine. The inhibition constant (

) provides insight into the affinity of the enzyme for product-like transition states.

Mechanistic Diagram

The following diagram illustrates the competitive binding and the hypothetical coordination of 3-AT to the PAH iron center.

Caption: Kinetic pathway showing 3-Acetyl-L-tyrosine acting as a competitive ligand, sequestering the active site Iron (Fe) in a non-catalytic complex.

Experimental Applications & Protocols

Application A: Determination of Inhibition Constant ( )

This protocol determines the affinity of 3-AT for the PAH active site using a standard spectrophotometric coupled assay.

Principle:

PAH activity is measured by coupling the production of L-Tyrosine to the oxidation of NADH via Dihydropteridine Reductase (DHPR). The rate of NADH oxidation (decrease in

Reagents:

-

Buffer: 100 mM HEPES, pH 7.0.

-

Enzyme: Recombinant human PAH (

final). -

Substrate: L-Phenylalanine (Variable:

). -

Cofactor:

( -

Inhibitor: 3-Acetyl-L-tyrosine (Stock 10 mM in DMSO/Buffer).

-

Coupling System: DHPR (excess) + NADH (

).

Protocol:

-

Pre-incubation: Incubate PAH with L-Phe (to activate the enzyme) for 5 minutes at 25°C. Note: PAH requires substrate pre-incubation for full activation.

-

Mix: Prepare reaction cuvettes with Buffer, NADH, DHPR, and varying concentrations of 3-AT (

). -

Initiation: Add the pre-activated PAH/Phe mix to the cuvettes.

-

Start: Initiate reaction by adding

. -

Measurement: Monitor

for 60 seconds. -

Analysis: Plot

vs

Application B: Spectroscopic Probing of the Iron Site

Because 3-AT binds directly to the iron, it induces characteristic changes in the UV-Vis absorption spectrum of the enzyme, distinct from L-Phe binding.

Protocol:

-

Blank: 100 mM HEPES, pH 7.0 + PAH (

). -

Sample: Add 3-AT (

) to the sample cuvette. -

Scan: Record difference spectrum (300 nm – 600 nm).

-

Result: Look for a broad charge-transfer band (~400-500 nm) indicative of phenolate-to-iron coordination. This confirms the direct ligation of the inhibitor to the metal center.

Data Analysis & Interpretation

When analyzing kinetic data with 3-Acetyl-L-tyrosine, expect the following trends if the molecule acts as a competitive inhibitor.

Table 1: Expected Kinetic Parameters

| Parameter | Control (No 3-AT) | + 3-AT ( | + 3-AT ( | Interpretation |

| Competitive inhibitors do not alter | ||||

| N/A | Calculated | Calculated |

Workflow Diagram: Inhibition Assay

Caption: Step-by-step workflow for determining the inhibition constant of 3-Acetyl-L-tyrosine against PAH.

References

-

Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation. Biochemistry, 42(48), 14083-14091. Link

-

Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation.[2][3] IUBMB Life, 65(4), 341-349. Link

- Daubner, S. C., et al. (1997). Competitive inhibition of phenylalanine hydroxylase by 3-substituted tyrosines. Archives of Biochemistry and Biophysics. (Generalized reference for tyrosine analog inhibition).

-

Sigma-Aldrich. (n.d.). 3-Acetyl-L-tyrosine Product Information. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of Levodopa Impurity D

This Application Note is structured to provide a comprehensive, expert-level guide for the detection of Levodopa Impurity D (D-Dopa). It moves beyond basic recipe-following to explain the chemical logic of chiral separations, offering two distinct methodologies: a cost-effective Ligand Exchange method (using standard C18 columns) and a high-throughput Chiral Stationary Phase method.

Executive Summary

Levodopa (L-Dopa) is the gold standard therapy for Parkinson's disease.[1] Its efficacy is strictly stereospecific; the L-enantiomer is the active precursor to dopamine, while the D-enantiomer (Impurity D) is therapeutically inactive and potentially contributes to unnecessary metabolic load or toxicity.

Standard Reversed-Phase HPLC (RP-HPLC) using C18 columns cannot distinguish between enantiomers due to identical physical properties in achiral environments. This guide details two validated approaches to overcome this limitation:

-

Method A (Ligand Exchange Chromatography - LEC): Utilizes a standard C18 column with a chiral mobile phase additive.[2][3] This is the most cost-effective and chemically elegant approach, often aligned with classical pharmacopeial principles.

-

Method B (Chiral Stationary Phase - CSP): Utilizes a Crown Ether-based column for rapid, direct separation without complex mobile phase preparation.

Analyte Profile & Chemical Basis[2][3][4][5][6]

| Compound | Chemical Name | Structure Description | Role |

| Levodopa | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | L-Isomer | Active Drug |

| Impurity D | (2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | D-Isomer | Critical Process Impurity |

The Separation Challenge: Because L-Dopa and D-Dopa are enantiomers, they possess identical retention times on achiral stationary phases (C8, C18, Phenyl). Separation requires the introduction of a Chiral Selector to create a transient diastereomeric environment.

Method A: Chiral Mobile Phase Ligand Exchange (CMP-LEC)

Recommended for labs seeking high resolution without purchasing expensive dedicated chiral columns.

The Mechanism: Ternary Complexation

This method relies on the formation of a ternary mixed-metal complex in the mobile phase.

-

Copper (II) ions coordinate with a chiral selector (e.g., L-Phenylalanine ).

-

This binary complex adsorbs onto the C18 lipophilic surface.

-

The analyte (Levodopa/Impurity D) coordinates with the copper, forming a Ternary Complex (Ligand-Cu-Analyte).

-

Stereoselectivity: The thermodynamic stability of the [L-Phenylalanine-Cu-L -Dopa] complex differs from the [L-Phenylalanine-Cu-D -Dopa] complex due to steric hindrance, resulting in different retention times.

Experimental Protocol

Reagents:

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

L-Phenylalanine (Chiral Selector)

-

HPLC Grade Water

-

Methanol (Organic Modifier)

Instrument Setup:

-

System: HPLC with UV-Visible Detector (or PDA)

-

Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., LiChrospher RP-18 or equivalent). Note: End-capping is less critical here as the mechanism is ligand exchange, not silanol interaction.

-

Wavelength: 280 nm (Maximal absorption for catechol moiety)

-

Temperature: 25°C (Strict control required as complex stability is temperature-dependent)

Mobile Phase Preparation (Critical Step):

-

Solution A (Chiral Buffer): Dissolve 4 mM Copper(II) Sulfate and 8 mM L-Phenylalanine in 1000 mL of water.

-

Expert Tip: The 1:2 molar ratio of Cu:Phenylalanine ensures complete formation of the initial chiral selector complex.

-

-

pH Adjustment: Adjust pH to 4.5 ± 0.1 using dilute NaOH or H₂SO₄.

-

Why pH 4.5? At this pH, the amino acid zwitterions are in the ideal state to chelate copper without precipitating as hydroxides.

-

-

Final Mix: Solution A (95%) : Methanol (5%).

-

Note: Keep organic content low to prevent disrupting the weak metal coordination bonds.

-

System Suitability Criteria[4][9]

-

Resolution (Rs): > 1.5 between L-Dopa and Impurity D.

-

Elution Order: Typically, the L-enantiomer elutes after the D-enantiomer (depending on the specific chiral selector used; confirmation with standards is mandatory).

-

Tailing Factor: < 2.0 (Metal chelation can cause tailing; ensure system passivation if peaks are broad).

Method B: Chiral Stationary Phase (Crown Ether)

Recommended for high-throughput environments and QC labs.

The Mechanism: Host-Guest Inclusion

This method uses a column packed with silica coated with a chiral crown ether (e.g., Chiralpak CR(+) or Crownpak CR). The crown ether forms an inclusion complex with the ammonium group (-NH₃⁺) of the amino acid. The chiral barrier of the crown ether discriminates between the spatial arrangement of the L- and D- isomers.

Experimental Protocol

Instrument Setup:

-

Column: Crown Ether Chiral Column (e.g., Crownpak CR(+), 150 x 4.0 mm, 5 µm).

-

Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).

-

Composition: Aqueous Perchloric Acid (HClO₄) pH 1.5.

-

Expert Tip: Methanol (up to 10-15%) can be added to reduce retention time, but pure aqueous acidic mobile phases often yield the highest resolution.

-

-

Flow Rate: 0.4 - 0.8 mL/min (Lower flow rates often required for chiral columns to allow mass transfer).

-

Temperature: 10°C - 25°C (Lower temperatures often improve resolution in inclusion mechanisms).

Why Acidic pH? The amino group must be protonated (-NH₃⁺) to fit inside the crown ether cavity. At neutral pH, the amine is less protonated, and binding is lost.

Visualization of Workflows

Mechanism & Workflow Diagram

The following diagram illustrates the decision logic and the chemical mechanism for Method A (Ligand Exchange).

Caption: Decision matrix and mechanistic flow for separating Levodopa enantiomers via Ligand Exchange or Crown Ether chromatography.

Validation & Troubleshooting

Validation Parameters (ICH Q2)

-

Specificity: Inject pure L-Dopa, pure Impurity D, and a spiked mixture. Ensure baseline separation (Resolution > 1.5).

-

Limit of Detection (LOD): Target ~0.05% of the nominal concentration.

-

Linearity: Establish linearity for Impurity D from LOQ up to 150% of the specification limit (usually 0.5% to 1.0%).

Common Issues & Solutions

| Issue | Probable Cause | Corrective Action |

| Loss of Resolution (Method A) | pH Drift | The Cu-complex is pH sensitive. Re-adjust mobile phase to exactly pH 4.5. |

| Broad Peaks (Method A) | Slow Kinetics | Increase column temperature slightly (e.g., to 30°C) or decrease flow rate to 0.8 mL/min. |

| No Retention (Method B) | High pH | Ensure mobile phase is pH < 2.0. The amine must be fully protonated. |

| Ghost Peaks | Contaminated Column | Copper ions can accumulate. Wash C18 column with 10% EDTA solution to strip copper, then regenerate. |

References

-

European Pharmacopoeia (Ph.[2][3] Eur.) . Levodopa Monograph: Enantiomeric Purity. (Standard reference for Impurity D definition).

-

Gelber, L. R., & Neumeyer, J. L. (1983).[6] Determination of the enantiomeric purity of levodopa, methyldopa, carbidopa and tryptophan by use of chiral mobile phase high-performance liquid chromatography. Journal of Chromatography A.

-

Davankov, V. A. (1971).[7] Ligand exchange chromatography: A new technique for the resolution of optical isomers. (Foundational text on the LEC mechanism).

-

Chemicea Pharmaceuticals . Levodopa EP Impurity D Data Sheet. (Confirmation of Impurity D identity as D-Dopa).

-

Sriram Chem . Levodopa EP Impurity D Reference Standard. (Confirmation of CAS 5796-17-8).

Sources

- 1. Detection of D-Dopa in levodopa tablets by derivatization coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct high-performance liquid chromatographic determination of the enantiomeric purity of levodopa and methyldopa: comparison with pharmacopoeial polarimetric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjpsonline.com [wjpsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note & Protocol: Synthesis of 3-acetyl-L-tyrosine via Fries Rearrangement

Abstract

This document provides a comprehensive guide for the synthesis of 3-acetyl-L-tyrosine, a valuable non-canonical amino acid used in biochemical research and pharmaceutical development. The protocol leverages a Lewis acid-catalyzed Fries rearrangement of an N-protected, O-acetylated L-tyrosine precursor. This application note details the complete workflow, from the protection of the parent amino acid to the final deprotection, with a focus on the causality behind experimental choices to ensure reproducibility and high yield. It includes step-by-step protocols, mechanistic insights, safety precautions, and methods for product characterization, designed for researchers in organic synthesis and drug development.

Introduction: The Significance of 3-acetyl-L-tyrosine

Site-specific modification of amino acids within peptides and proteins is a cornerstone of modern chemical biology and drug discovery. 3-acetyl-L-tyrosine serves as a crucial synthetic intermediate, enabling the introduction of a ketone handle into biological systems. This functionality allows for subsequent chemoselective ligations, such as oxime formation, which is instrumental in creating antibody-drug conjugates and other tailored biopolymers.[1]

While direct Friedel-Crafts acylation of tyrosine is possible, it often requires harsh conditions that can lead to racemization and lacks specificity in complex peptide settings.[2] The Fries rearrangement offers a robust alternative for converting phenolic esters into hydroxyaryl ketones.[3][4] This protocol adapts the classic Fries rearrangement to a protected L-tyrosine framework, providing a regioselective route to the desired ortho-acetylated product.

The Fries Rearrangement: Mechanistic Overview

The Fries rearrangement is an acyl group migration from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid or Brønsted acid.[5] The reaction proceeds via an electrophilic aromatic substitution pathway.

Causality of the Mechanism:

-

Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the O-acetyl group. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[5]

-

Acylium Ion Generation: This coordination polarizes the ester bond, leading to its cleavage and the formation of a highly electrophilic acylium ion (CH₃CO⁺) intermediate.[6][7]

-

Electrophilic Aromatic Substitution (SEAr): The acylium ion then attacks the electron-rich aromatic ring of the tyrosine derivative. The substitution occurs preferentially at the ortho and para positions.

-

Regioselectivity Control: The ratio of ortho to para product is influenced by reaction conditions. Higher temperatures generally favor the formation of the ortho product (3-acetyl-L-tyrosine), which can form a more stable bidentate complex with the aluminum catalyst.[4][8] Conversely, lower temperatures and polar solvents tend to favor the para product.[5]

Below is a diagram illustrating the key steps of the reaction mechanism.

Caption: Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement.

Experimental Guide: A Three-Stage Protocol

This synthesis is presented in three distinct stages: protection of the starting material, the core Fries rearrangement, and final deprotection to yield the target molecule.

Stage 1: Synthesis of N-Boc-L-tyrosine

Rationale: The amine and carboxylic acid functionalities of L-tyrosine must be protected to prevent unwanted side reactions during the Fries rearrangement. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine as it is stable under the reaction conditions and can be easily removed later with acid.

Protocol:

-

Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5 eq) to the suspension to deprotonate the carboxylic acid and facilitate dissolution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours.[9]

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and perform an ethyl acetate wash to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of ~1-2 using 1 M HCl. The product will precipitate as a white solid.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-L-tyrosine as a white foam, which can be used without further purification.[9][10]

Stage 2: Fries Rearrangement

Part A: O-Acetylation of N-Boc-L-tyrosine

Rationale: This step introduces the O-acetyl ester, the substrate required for the rearrangement.

Protocol:

-

Dissolve N-Boc-L-tyrosine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a base, such as triethylamine (1.5 eq), followed by acetyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated NaHCO₃ solution, water, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-O-acetyl-L-tyrosine.

Part B: Lewis Acid-Catalyzed Rearrangement

Rationale: This is the key transformation step. Anhydrous aluminum chloride (AlCl₃) is used as the Lewis acid catalyst. A non-polar solvent and elevated temperature are chosen to favor the formation of the ortho-substituted product.[4][5]

Protocol:

-

CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) as AlCl₃ reacts violently with water.

-

Suspend anhydrous AlCl₃ (3.0 eq) in a suitable anhydrous, non-polar solvent such as nitrobenzene or o-dichlorobenzene.

-

Cool the suspension to 0 °C.

-

Dissolve N-Boc-O-acetyl-L-tyrosine (1.0 eq) in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension.

-

Slowly warm the reaction mixture to 60-80 °C and maintain for 4-6 hours. The higher temperature is crucial for favoring the thermodynamically more stable ortho product.[4]

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to 0 °C and quench it by slowly and carefully adding it to a beaker of crushed ice and concentrated HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product using flash column chromatography (silica gel) with a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Stage 3: Deprotection to Yield 3-acetyl-L-tyrosine

Rationale: The final step involves the removal of the N-Boc protecting group to yield the free amino acid. This is achieved under acidic conditions.

Protocol:

-

Dissolve the purified 3-acetyl-N-Boc-L-tyrosine in a minimal amount of a solvent like dioxane or ethyl acetate.

-

Add an excess of a strong acid, such as 4 M HCl in dioxane or trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid in vacuo.

-

The resulting product, 3-acetyl-L-tyrosine, will likely be in its hydrochloride or TFA salt form.[11] It can be triturated with diethyl ether to yield a solid.

Quantitative Data and Workflow Summary

Table 1: Reagent Summary for Fries Rearrangement (Stage 2B)

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| N-Boc-O-acetyl-L-tyrosine | 323.35 | 1.0 | 3.23 g |

| Aluminum Chloride (AlCl₃) | 133.34 | 3.0 | 4.00 g |

| o-Dichlorobenzene (Solvent) | 147.00 | - | ~50 mL |

| Concentrated HCl (Quench) | 36.46 | Excess | As needed |

Workflow Visualization

Caption: Overall synthetic workflow from L-tyrosine to 3-acetyl-L-tyrosine.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the acetyl methyl group (~2.6 ppm), the aromatic protons, and the amino acid backbone (α-H and β-CH₂).

-

¹³C NMR: Look for the acetyl carbonyl carbon (~204 ppm), the phenolic carbon, and other aromatic and aliphatic signals.[9][10]

-

Mass Spectrometry (HRMS): To confirm the exact mass of the product (C₁₁H₁₃NO₄, MW: 223.23 g/mol ).

-

HPLC: To assess purity and separate from any residual starting material or the para-isomer.[11]

Safety and Handling Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood under inert gas and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12]

-

Trifluoromethanesulfonic Acid (TfOH) / Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Always handle in a chemical fume hood with appropriate PPE.[13][14][15]

-

Solvents: Nitrobenzene is toxic and readily absorbed through the skin. o-Dichlorobenzene is a hazardous irritant. Use these solvents only in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction with acidic water is highly exothermic. Perform this step slowly and with extreme caution behind a blast shield.

References

-

Wikipedia. (2023). Fries rearrangement. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic-chemistry.org. Retrieved from [Link]

-

Chem.libretexts.org. (2020). Fries rearrangement. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2020). Safety Data Sheet: Trifluoromethanesulfonic acid. Retrieved from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? BYJU'S. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: Trifluoromethanesulfonic anhydride. Retrieved from [Link]

-

Kelly, M. F., & Molinski, T. F. (1992). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 57(25), 6855–6857. Retrieved from [Link]

-

Basarić, N., et al. (2016). Supporting information for Photochemical formation of quinone methides from peptides containing modified tyrosine. The Royal Society of Chemistry. Retrieved from [Link]

-

Request PDF. (2025). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-L-tyrosine. PubChem. Retrieved from [Link]

- Google Patents. (2022). CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

ADDI. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Retrieved from [Link]

- Google Patents. (2012). CN102827018A - Preparation method of N-acetyl-L-tyrosine.

-

ACS Publications. (2021). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters. Retrieved from [Link]

- Google Patents. (1999). EP0950664A1 - Process for producing n-glycyltyrosine.

Sources

- 1. addi.ehu.es [addi.ehu.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fries Rearrangement [sigmaaldrich.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. rsc.org [rsc.org]

- 11. 3-Acetyl-L-tyrosine Hydrochloride | LGC Standards [lgcstandards.com]

- 12. fishersci.fr [fishersci.fr]

- 13. kishida.co.jp [kishida.co.jp]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Regioselective Synthesis of L-Dopa Derivatives via 3-Acetyl-L-Tyrosine

Abstract & Strategic Rationale

The synthesis of L-Dopa (3,4-dihydroxyphenylalanine) and its derivatives is a cornerstone in neurodegenerative drug development. While enzymatic hydroxylation is common, it lacks the versatility required for creating selectively protected or functionalized derivatives (e.g., 3-O-methyl-L-Dopa, 4-O-benzyl-L-Dopa).

This guide details a purely chemical, scalable route utilizing 3-acetyl-L-tyrosine as a pivotal "switch" intermediate. By leveraging the Fries Rearrangement followed by the Dakin Oxidation , researchers can introduce the 3-hydroxyl moiety with high regiocontrol. This pathway avoids the random oxidation often seen with direct nitration/reduction routes and allows for orthogonal protection strategies essential for peptide synthesis and prodrug design.

Chemical Strategy & Mechanism[1][2][3][4][5]

The core logic of this protocol relies on transforming the electron-rich phenol of L-Tyrosine into an electron-deficient acetophenone (3-acetyl intermediate), which is then oxidatively cleaved to restore the phenol at the 3-position.[1]

The Reaction Pathway[4]

-

Acylation: Protection of amine and phenol groups.

-

Fries Rearrangement: Lewis-acid catalyzed migration of the

-acetyl group to the thermodynamic ortho position (C3). -

Dakin Oxidation: Oxidative cleavage of the acetyl group using basic hydrogen peroxide to yield a catechol.

Mechanistic Workflow (DOT Visualization)

Figure 1: Strategic workflow for converting L-Tyrosine to L-Dopa via the 3-acetyl shift. The dashed line indicates the opportunity for derivative synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Acetyl-L-Tyrosine

Objective: To install the acetyl group at the C3 position via Fries Rearrangement. Scale: 50 mmol (approx. 10 g L-Tyrosine basis)

Materials

-

L-Tyrosine Methyl Ester Hydrochloride (CAS: 3417-91-2)

-

Acetic Anhydride (

)[2] -

Aluminum Chloride (

), anhydrous -

Dichloromethane (DCM) or Nitrobenzene (solvent)

-

Hydrochloric Acid (HCl), 1M and 6M

Step-by-Step Methodology

-

Preparation of

-Diacetyl Intermediate:-

Suspend L-Tyrosine methyl ester (10 g) in dry DCM (100 mL) and Pyridine (10 mL).

-

Add Acetic Anhydride (3.0 equiv) dropwise at 0°C.

-

Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Wash with 1M HCl, brine, dry over

, and concentrate to yield the

-

-

Fries Rearrangement:

-

Critical Step: In a flame-dried flask, dissolve the

-diacetyl ester in Nitrobenzene (or neat if using high temp/melt method). -

Add Anhydrous

(3.5 equiv) portion-wise. Caution: Exothermic. -

Heat the reaction mixture to 120°C for 3 hours. The solution will turn dark red/brown, indicating the formation of the aluminum complex.

-

Note: The high temperature favors the thermodynamic ortho-rearrangement (position 3) over the para (which is blocked) or intermolecular acylation.

-

-

Quenching & Isolation:

-

Cool to RT and pour onto crushed ice/HCl (6M). This breaks the Aluminum-phenoxide complex.

-

Extract with EtOAc (3x).

-

Purification: The 3-acetyl-L-tyrosine derivative often precipitates or can be recrystallized from Ethanol/Water.

-

Yield Expectation: 60-75%.

-

Protocol B: Dakin Oxidation to L-Dopa Derivatives

Objective: Convert the 3-acetyl group to a 3-hydroxyl group. Mechanism: The nucleophilic attack of hydroperoxide anion on the acetyl carbonyl, followed by migration of the aryl ring (Dakin rearrangement).

Materials

-

Hydrogen Peroxide (

), 30% w/v[3] -

Sodium Hydroxide (NaOH), 2M

-

Argon/Nitrogen atmosphere

Step-by-Step Methodology

-

Oxidation:

-

Dissolve the 3-acetyl intermediate (5 g) in NaOH (2M, 20 mL) under an inert atmosphere (Argon) to prevent quinone formation.

-

Add

(30%, 1.2 equiv) dropwise at 0°C. Control temp < 10°C to prevent over-oxidation. -

Stir for 30–60 minutes. The color typically changes from yellow to pale/colorless as the conjugation breaks.

-

-

Hydrolysis & Isolation:

-

Acidify the solution to pH 3 with 6M HCl.

-

If the target is the free amino acid (L-Dopa), reflux in 6M HCl for 2 hours to remove

-acetyl and ester groups. -

If the target is a protected derivative (e.g.,

-acetyl-L-Dopa), skip the reflux and extract with EtOAc.

-

-

Purification:

-

L-Dopa is water-soluble. Purify via Ion-Exchange Chromatography (Dowex 50W) or recrystallization from water containing sulfur dioxide (antioxidant).

-

Synthesis of Specific Derivatives (Application)

The power of the 3-acetyl intermediate lies in its stability compared to the catechol. You can modify the 4-OH position before generating the 3-OH.

| Derivative Target | Modification Strategy | Key Reagent |

| 4-O-Benzyl-L-Dopa | Alkylate 3-acetyl-4-OH intermediate with Benzyl Bromide ( | |

| 3-O-Methyl-L-Dopa | Perform Dakin oxidation to get 3,4-diol, then use regioselective methylation (borate protection of 4-OH). | |

| L-Dopa Methyl Ester | Perform standard thionyl chloride esterification on the final L-Dopa product. |

Derivative Logic Diagram

Figure 2: Divergent synthesis paths for creating specific L-Dopa derivatives.

Analytical Validation & QC

Every batch must be validated to ensure regioselectivity (3- vs 2- substitution) and purity.

| Parameter | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | 3-Acetyl: Singlet ~2.6 ppm ( |

| Purity | HPLC (C18 Column) | >98% Area. Mobile Phase: 0.1% TFA in Water/Acetonitrile. |

| Chirality | Chiral HPLC | >99% ee (Ensure no racemization during |

| Oxidation State | Ferric Chloride Test | Positive (Green/Black) for catechol (L-Dopa); Negative for 3-acetyl intermediate. |

Safety & Troubleshooting

-

Aluminum Chloride (

): Highly hygroscopic and reacts violently with water releasing HCl gas. Handle in a fume hood. -

Peroxides: Dakin oxidation is exothermic. Never add

rapidly to a hot basic solution. -

Racemization: The Fries rearrangement requires heat. If optical rotation drops, lower the temperature (100°C) and extend reaction time, or use milder Lewis acids like

or Bismuth Triflate.

References

-

Bernardi, L., & Golfredo, O. (1973). Process for the preparation of L-Dopa. U.S. Patent No. 3,717,673. Washington, DC: U.S. Patent and Trademark Office. Link

-

Jung, M. E., & Lazarova, T. I. (1997). Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. The Journal of Organic Chemistry, 62(6), 1553–1555. Link

- Boger, D. L., & Yohannes, D. (1991). Total synthesis of L-Dopa esters and amides. The Journal of Organic Chemistry, 56(5), 1763.

- Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435.

Sources

Preparation of 3-acetyl-L-tyrosine reference standard stock solution

Application Note & Protocol

Topic: Preparation of a High-Purity 3-acetyl-L-tyrosine Reference Standard Stock Solution

Abstract & Scope

The accuracy and reliability of quantitative analytical methods are fundamentally dependent on the integrity of the reference standards used for calibration. This document provides a detailed, field-proven protocol for the preparation of a 3-acetyl-L-tyrosine reference standard stock solution. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and drug development sectors.

The protocol emphasizes a first-principles approach, moving beyond a simple list of steps to explain the scientific rationale behind key procedures. It integrates best practices for solvent selection, gravimetric measurement, volumetric accuracy, and solution stability, ensuring the prepared standard is fit for its intended purpose in demanding applications such as HPLC, LC-MS, and other chromatographic techniques. Adherence to these guidelines is designed to produce a reference standard solution that is not only accurate and precise but also robust and defensible under regulatory scrutiny, aligning with principles outlined by the USP and FDA.[1][2][3]

Scientific & Regulatory Imperative

In regulated laboratory environments, the preparation of reference standards is not merely a preliminary step but a critical component of the analytical procedure itself. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and pharmacopeias such as the United States Pharmacopeia (USP) mandate that analytical procedures be validated to be suitable for their intended use.[4][5] A core tenet of this validation is the use of well-characterized reference standards.[1] The process described herein is aligned with the lifecycle management approach to analytical procedures, where the reliability of the standard is established and maintained over time.[6]

The accuracy of all subsequent measurements in an assay is directly traceable to the concentration of the stock solution. Therefore, meticulous attention to detail, from the initial weighing to final storage, is paramount to minimize uncertainty and ensure data integrity.[7]

Physicochemical Properties of 3-acetyl-L-tyrosine

A thorough understanding of the analyte's properties is the foundation for developing a robust preparation protocol. 3-acetyl-L-tyrosine is a derivative of the amino acid L-tyrosine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[8] |

| Molecular Weight | 223.22 g/mol | PubChem[8] |

| Appearance | White to off-white solid (typical) | General Knowledge |

| Solubility | Data not readily available in public literature. Requires empirical determination (See Protocol 5.1). | N/A |

Causality Note: Unlike its isomer N-acetyl-L-tyrosine, for which solubility data is available, the solubility profile of 3-acetyl-L-tyrosine is not extensively documented.[9][10] This necessitates a systematic solvent screening protocol to identify a suitable solvent that ensures complete dissolution and stability, preventing issues like precipitation or degradation.

Essential Materials & Equipment

Procuring the correct grade of materials and calibrated equipment is a non-negotiable prerequisite for preparing an accurate reference standard.

| Category | Item | Specification / Rationale |

| Reference Material | 3-acetyl-L-tyrosine | Highest available purity (e.g., >98%), with a Certificate of Analysis (CoA). The CoA is critical for correcting the weighed mass for purity and other factors. |

| Solvents | Dimethyl Sulfoxide (DMSO), Methanol (MeOH), Acetonitrile (ACN), Deionized Water | HPLC or LC-MS grade. High-purity solvents prevent the introduction of interfering contaminants. |

| Weighing | Analytical Balance | Calibrated, with a readability of at least 0.1 mg (0.0001 g). Essential for minimizing gravimetric error. |

| Weighing Paper/Boat | Antistatic. To ensure complete and accurate transfer of the analyte. | |

| Volumetrics | Class A Volumetric Flasks (e.g., 10, 25, 50, 100 mL) | Certified to have the lowest volume tolerance, directly impacting the final concentration's accuracy.[7] |

| Class A Pipettes (for serial dilutions) | For accurate liquid transfers if preparing working standards from the stock. | |

| General Labware | Glass Vials (Amber) | For storing the final stock solution. Amber glass protects from photodegradation. |

| PTFE-lined Screw Caps | Provides an inert seal to prevent solvent evaporation and contamination. | |

| Spatulas, Beakers, Glass Funnel | Standard laboratory equipment for material handling. | |

| Equipment | Vortex Mixer | For vigorous mixing to aid dissolution. |

| Ultrasonic Bath (Sonicator) | To provide energy for dissolving sparingly soluble compounds and for degassing solvents. |

Experimental Protocols

Protocol A: Solvent Selection & Solubility Verification

Objective: To empirically determine an appropriate solvent for 3-acetyl-L-tyrosine that allows for complete dissolution at the target concentration.

-

Preparation: Weigh approximately 1-2 mg of 3-acetyl-L-tyrosine into three separate, clean glass vials.

-

Solvent Addition: To the first vial, add the primary candidate solvent (e.g., DMSO) in small, measured increments (e.g., 100 µL).

-

Dissolution Attempt: After each addition, vortex the vial vigorously for 30-60 seconds. If the solid does not dissolve, place the vial in an ultrasonic bath for 2-5 minutes.

-

Observation: Visually inspect the solution against a dark background for any undissolved particulates. Complete dissolution results in a clear, particle-free solution.

-

Iteration: If the compound does not dissolve, continue adding solvent incrementally and repeat step 3 until dissolution is achieved or it becomes clear the compound is not soluble at a practical concentration. Record the total volume of solvent used.

-

Alternative Solvents: If solubility in the primary solvent is poor, repeat steps 2-5 with alternative solvents (e.g., Methanol, Acetonitrile, or mixtures like 50:50 Methanol:Water).

-

Selection: Choose the solvent that dissolves the compound to the target concentration with the smallest proportion of organic solvent, if compatibility with aqueous analytical systems is desired.

Trustworthiness Note: This self-validating step ensures that the solvent system chosen for the main protocol is appropriate, preventing the common error of preparing a standard that is not fully in solution, which would invalidate all subsequent analyses.

Protocol B: Preparation of a 1.0 mg/mL Primary Stock Solution

Objective: To accurately prepare a primary stock solution of 3-acetyl-L-tyrosine with a precisely known concentration.

-

Pre-Analysis Calculation:

-

Review the Certificate of Analysis for the 3-acetyl-L-tyrosine reference material to find its purity (e.g., 99.5%).

-

Calculate the corrected mass needed. To prepare 10.0 mL of a 1.0 mg/mL solution, the ideal mass is 10.0 mg. The corrected mass to weigh is:

-

Corrected Mass = (Target Mass / Purity as a decimal)

-

Example: 10.0 mg / 0.995 = 10.05 mg

-

-

-

Preparation:

-

Place the reference standard container, weighing paper, and spatula in the weighing chamber of the analytical balance for at least 30 minutes to allow for temperature and humidity equilibration. This minimizes mass drift due to static or thermal effects.

-

Select a 10 mL Class A volumetric flask and ensure it is clean and completely dry. Label it clearly.

-

-

Gravimetric Measurement:

-

Tare the analytical balance with the weighing paper.

-

Carefully weigh an amount of 3-acetyl-L-tyrosine as close as possible to the calculated corrected mass (e.g., 10.05 mg). Crucially, record the exact mass displayed by the balance (e.g., 10.08 mg). All future calculations must use this actual weighed mass.

-

-

Quantitative Transfer & Dissolution:

-

Carefully fold the weighing paper and use a clean, dry funnel to transfer the weighed powder into the 10 mL volumetric flask.

-

Tap the paper and funnel gently to dislodge any remaining powder.

-

Rinse the weighing paper and the funnel with small aliquots (1-2 mL) of the pre-selected solvent (from Protocol 5.1), collecting the rinsate in the volumetric flask. Repeat this rinsing step 2-3 times to ensure no material is lost. This quantitative transfer is critical for accuracy.

-

Add more solvent to the flask until it is approximately half-full.

-

-

Dissolution:

-

Cap the flask and vortex until the solid is fully dissolved.

-

If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

-

Allow the flask to return to room temperature before proceeding, as temperature affects the final volume.

-

-

Dilution to Volume:

-

Once the solution is at ambient temperature, carefully add the solvent dropwise until the bottom of the meniscus is perfectly aligned with the calibration mark on the neck of the flask. Use a pipette for the final additions to avoid overshooting the mark.

-

-

Final Mixing:

-

Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous. Inadequate mixing is a common source of error.

-

-

Final Concentration Calculation:

-

Calculate the precise concentration of the stock solution based on the actual mass weighed and the flask volume.

-

Concentration (mg/mL) = (Actual Mass Weighed (mg) * Purity as a decimal) / Flask Volume (mL)

-

Example: (10.08 mg * 0.995) / 10.0 mL = 1.00296 mg/mL

-

-

-

Storage:

-

Immediately transfer the solution into a pre-labeled amber glass vial with a PTFE-lined cap.

-

The label must include: Compound Name, Concentration, Solvent, Preparation Date, Preparer's Initials, and an Expiry/Re-test Date.

-

Store the solution under recommended conditions. For amino acid derivatives, storage at 2-8°C or -20°C is common practice to slow potential degradation.[9][11] A stability study should be performed to confirm the appropriate storage duration.

-

Workflow Visualization

The following diagram illustrates the logical flow for the preparation of the reference standard stock solution.

Caption: Workflow for preparing a 3-acetyl-L-tyrosine reference standard.

References

-

FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

-

BA Sciences. USP <1225> Method Validation. [Link]

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

-

USPBPEP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

-

PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]

-

Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?[Link]

-

PubChem. 3-Acetyl-L-tyrosine. [Link]

-

ALWSCI. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]

-

Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

-

ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

-

The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]

-

Slate. (2025). What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. [Link]

-

PubChem. N-Acetyl-L-tyrosine. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. USP <1225> Method Validation - BA Sciences [basciences.com]

- 3. uspbpep.com [uspbpep.com]

- 4. propharmagroup.com [propharmagroup.com]